molecular formula C18H17N3O2S B14937414 4-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14937414
M. Wt: 339.4 g/mol
InChI Key: JWJPLQSYURTUGB-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-(2-phenylethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide linked to a 2-phenylethylamine moiety.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(2-phenylethyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C18H17N3O2S/c1-23-15-9-7-14(8-10-15)16-17(24-21-20-16)18(22)19-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,22)

InChI Key

JWJPLQSYURTUGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via nucleophilic substitution reactions using phenylethyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

Key structural variations among analogues include:

  • Heterocycle core : 1,2,3-thiadiazole vs. 1,3,4-thiadiazole, thiazole, or oxadiazole.
  • Aryl substituents : Methoxy, methyl, chloro, or pyridinyl groups.
  • Amide side chains : Phenylethyl, pyridinyl-thiazole, or substituted phenyl groups.
Compound ID/Name Core Structure Aryl Substituent Amide Side Chain Molecular Weight LogP (Predicted)
Target Compound 1,2,3-Thiadiazole 4-Methoxyphenyl N-(2-Phenylethyl) 332.4* ~4.25†
Y042-4348 1,2,3-Thiadiazole 4-Methoxyphenyl N-(4-Methyl-1,3-thiazol-2-yl) 332.4 3.8–4.1
Y042-5356 1,2,3-Thiadiazole 4-Methoxyphenyl N-(4-Pyridin-3-yl-1,3-thiazol-2-yl) 395.46 4.5–4.8
5-(4-Chloro-2-Phenoxyphenyl)-Oxadiazole 1,3,4-Oxadiazole 4-Chloro-2-phenoxyphenyl N-(4-Methylpyridin-2-yl) 397.84 4.6
Anticancer Thiadiazole (6a–g) 1,3,4-Thiadiazole 4-Methyl-2-phenylthiazole Varied aryl hydrazides 350–420 3.5–5.0

*Calculated from ; †Estimated based on analogues in .

Structure-Activity Relationship (SAR) Insights

Heterocycle Core :

  • 1,2,3-Thiadiazoles (target) are less common in drug discovery than 1,3,4-thiadiazoles but offer unique electronic profiles for target binding .
  • Oxadiazoles (e.g., ) often serve as bioisosteres for esters, improving metabolic stability .

Aryl Substituents: Methoxy groups enhance lipophilicity and π-π stacking but may reduce solubility.

Amide Side Chains :

  • Bulky groups (e.g., 2-phenylethyl) may improve receptor selectivity but could hinder pharmacokinetics.

Biological Activity

4-(4-Methoxyphenyl)-N-(2-phenylethyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its pharmacological properties, particularly its anti-inflammatory and antimicrobial effects, and provides a comprehensive overview of relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O2SC_{18}H_{17}N_3O_2S, with a molecular weight of approximately 339.4 g/mol. The structure features a thiadiazole ring fused with a methoxyphenyl group and an ethyl phenyl substituent, which enhances its solubility and bioactivity compared to other derivatives.

Anti-inflammatory Activity

One of the significant biological activities of this compound is its inhibition of cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in the inflammatory response, and its inhibition leads to decreased production of pro-inflammatory prostaglandins. This action suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceMethodologyFindings
In vitro COX-2 inhibition assaySignificant reduction in COX-2 activity observed
Animal model for inflammationReduced edema in treated groups compared to controls

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

The mechanism by which this compound exerts its biological effects primarily involves the modulation of inflammatory pathways through COX-2 inhibition. Additionally, its structural characteristics allow it to interact effectively with various biological targets, enhancing its pharmacological profile.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Inflammation Models : In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in swelling compared to untreated controls, indicating strong anti-inflammatory effects.
  • Antiviral Studies : Preliminary screenings against viral pathogens have shown that thiadiazole derivatives can inhibit viral replication at varying concentrations, suggesting further investigation into their potential as antiviral agents.

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